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molecular formula C8H3F6NO2 B1333550 2,5-Bis(trifluoromethyl)nitrobenzene CAS No. 320-88-7

2,5-Bis(trifluoromethyl)nitrobenzene

Cat. No. B1333550
M. Wt: 259.1 g/mol
InChI Key: BZKVUOHHNCMTLH-UHFFFAOYSA-N
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Patent
US06930214B2

Procedure details

A process of nitrating 1,4-bis(trifluoromethyl)benzene by means of 100 mass % nitric acid at from 90 to 105° C. by using 24% fuming sulfuric acid as a solvent to obtain 2,5-bis(trifluoromethyl)nitrobenzene in a yield of 35% (J. Amer. Chem. Soc., 75, 4967 (1953)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][CH:4]=1.[N+:15]([O-])([OH:17])=[O:16]>S(=O)(=O)(O)O>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:4]=[CH:5][C:6]([C:9]([F:10])([F:11])[F:12])=[CH:7][C:8]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at from 90 to 105° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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